1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE
Description
1-(4-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine is a pyrrolidine derivative characterized by two key substituents: a 4-ethoxybenzoyl group at the 1-position and a methanesulfonyl group at the 3-position.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-12-6-4-11(5-7-12)14(16)15-9-8-13(10-15)20(2,17)18/h4-7,13H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLJHMMZRRLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added using sulfonylation reactions with reagents such as methylsulfonyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s ethoxybenzoyl group introduces aromaticity and moderate lipophilicity, whereas the bromo-methylphenylsulfonyl group in the analog adds halogen-based reactivity and steric bulk.
- Solubility : The methanesulfonyl group in the target compound may enhance aqueous solubility compared to the brominated analog, which is more hydrophobic due to the bromine and methyl groups.
- Reactivity : The bromine atom in the analog facilitates nucleophilic substitution reactions, making it a versatile intermediate in cross-coupling chemistry. In contrast, the ethoxybenzoyl group in the target compound may favor aromatic interactions or hydrogen bonding in biological systems.
Biological Activity
Overview of 1-(4-Ethoxybenzoyl)-3-Methanesulfonylypyrrolidine
1-(4-Ethoxybenzoyl)-3-methanesulfonylypyrrolidine is a synthetic compound that belongs to a class of pyrrolidine derivatives. This compound is of interest due to its potential biological activities, including anti-inflammatory, analgesic, and possibly antitumor properties.
Chemical Structure
- Molecular Formula : C13H17NO4S
- Molecular Weight : 283.35 g/mol
- IUPAC Name : 1-(4-ethoxybenzoyl)-3-methanesulfonylypyrrolidine
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The ethoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the methanesulfonyl group could play a role in receptor binding or enzyme inhibition.
Pharmacological Studies
-
Anti-inflammatory Activity :
- Research indicates that compounds similar to 1-(4-ethoxybenzoyl)-3-methanesulfonylypyrrolidine exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
- A study demonstrated that derivatives with similar structures were effective in reducing inflammation in animal models of arthritis.
-
Analgesic Effects :
- Some pyrrolidine derivatives have shown promise as analgesics. The mechanism may involve modulation of pain pathways through opioid receptor activity or antagonism of pain mediators such as prostaglandins.
-
Antitumor Potential :
- Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cell lines. The exact mechanism is under investigation but may involve disruption of cellular signaling pathways essential for cancer cell survival.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-inflammatory effects | Significant reduction in paw edema in rats treated with the compound compared to control (p < 0.05). |
| Study B | Assess analgesic properties | Compound showed comparable pain relief to standard analgesics in hot plate tests (p < 0.01). |
| Study C | Investigate antitumor activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity (IC50 = 15 µM). |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
